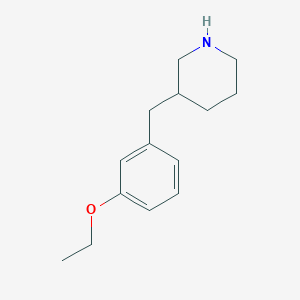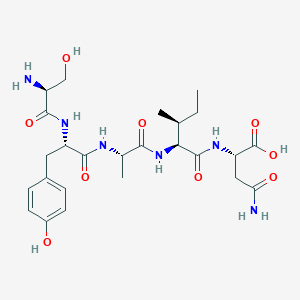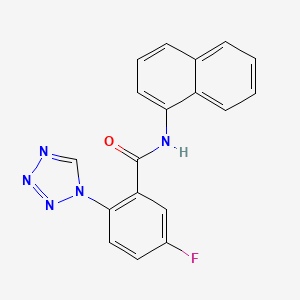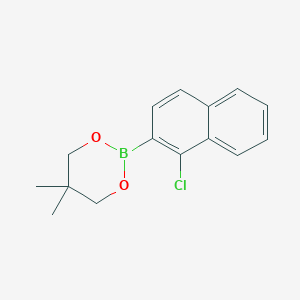
N-(2-Iodophenyl)pent-4-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Iodophenyl)pent-4-ynamide: is a compound that belongs to the class of ynamides, which are characterized by the presence of a triple bond adjacent to an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)pent-4-ynamide typically involves the coupling of an amide with an alkyne. One common method is the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is advantageous due to its high regioselectivity and the ability to introduce diverse substituents .
Industrial Production Methods: For industrial production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method involves the use of trichloroethene as a two-carbon synthon, which is converted to dichloroacetylene under mildly basic conditions. The dichloroacetylene then reacts with the amide to form the ynamide .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Iodophenyl)pent-4-ynamide undergoes various types of reactions, including:
Cycloaddition: Formation of cyclic compounds through the addition of multiple bonds.
Cyclization: Intramolecular reactions leading to ring formation.
Substitution: Replacement of an atom or group in the molecule with another atom or group.
Oxidation and Reduction: Changes in the oxidation state of the molecule.
Common Reagents and Conditions:
Cycloaddition and Cyclization: Often mediated by Brønsted acids.
Substitution: Typically involves halogenation or other electrophilic reagents.
Oxidation and Reduction: Utilizes oxidizing agents like peroxides or reducing agents like hydrides.
Major Products: The major products formed from these reactions include various N-heterocycles and other structurally complex N-containing molecules .
Wissenschaftliche Forschungsanwendungen
N-(2-Iodophenyl)pent-4-ynamide has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of complex organic molecules and materials.
Wirkmechanismus
The mechanism by which N-(2-Iodophenyl)pent-4-ynamide exerts its effects involves the activation of the amide group, which facilitates various chemical transformations. The presence of the iodine atom enhances the reactivity of the molecule, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds without racemization .
Vergleich Mit ähnlichen Verbindungen
Ynamides: A class of compounds with similar structures but different substituents.
N-(2-Bromophenyl)pent-4-ynamide: Similar structure with a bromine atom instead of iodine.
N-(2-Chlorophenyl)pent-4-ynamide: Similar structure with a chlorine atom instead of iodine.
Uniqueness: N-(2-Iodophenyl)pent-4-ynamide is unique due to the presence of the iodine atom, which significantly enhances its reactivity compared to its bromine and chlorine analogs. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Eigenschaften
CAS-Nummer |
920985-80-4 |
|---|---|
Molekularformel |
C11H10INO |
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
N-(2-iodophenyl)pent-4-ynamide |
InChI |
InChI=1S/C11H10INO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h1,4-7H,3,8H2,(H,13,14) |
InChI-Schlüssel |
HRSXYCFQTDADED-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC(=O)NC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide](/img/structure/B12622644.png)





![4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline](/img/structure/B12622674.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)
![N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)

![2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene](/img/structure/B12622701.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide](/img/structure/B12622714.png)
